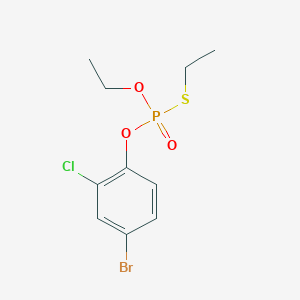
O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate is an organophosphate compound known for its use as an insecticide. It is characterized by the presence of bromine, chlorine, and phosphorus atoms within its molecular structure. This compound is commonly used in agricultural settings to control a variety of pests.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The reaction conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reaction kettles. For example, sodium 2-chloro-4-bromophenol is reacted with ethyl chloride in the presence of a catalyst, with the reaction temperature maintained below 30°C . The pH of the reaction mixture is controlled to be alkaline to ensure the completion of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted phosphorothioates.
Aplicaciones Científicas De Investigación
O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: It is used to study the effects of organophosphates on biological systems, including enzyme inhibition and toxicity.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new insecticides and antiparasitic agents.
Mecanismo De Acción
The mechanism of action of O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate involves the inhibition of the acetylcholinesterase enzyme . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests.
Comparación Con Compuestos Similares
Similar Compounds
Profenofos: An organophosphate insecticide with a similar structure and mechanism of action.
Chlorpyrifos: Another organophosphate insecticide used for similar purposes.
Diazinon: An organophosphate insecticide with a different chemical structure but similar mode of action.
Uniqueness
O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate is unique due to the presence of both bromine and chlorine atoms in its structure, which can influence its reactivity and effectiveness as an insecticide. Additionally, its specific mechanism of action and the types of pests it targets make it distinct from other organophosphate compounds.
Propiedades
Fórmula molecular |
C10H13BrClO3PS |
|---|---|
Peso molecular |
359.60 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-1-[ethoxy(ethylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C10H13BrClO3PS/c1-3-14-16(13,17-4-2)15-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
Clave InChI |
GIZOCQLPJFRPHW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OC1=C(C=C(C=C1)Br)Cl)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
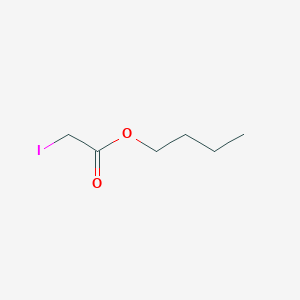
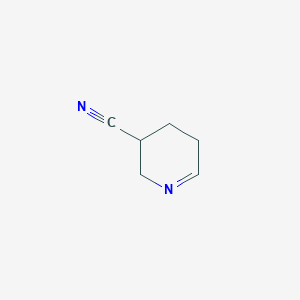
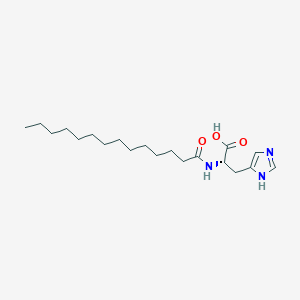

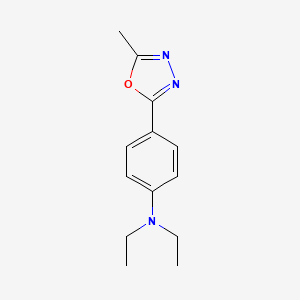
![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
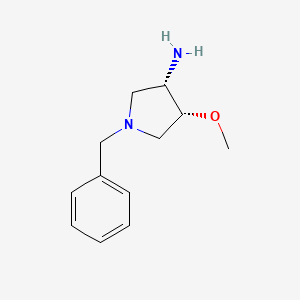
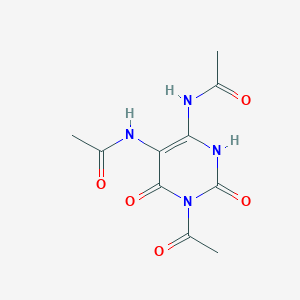
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
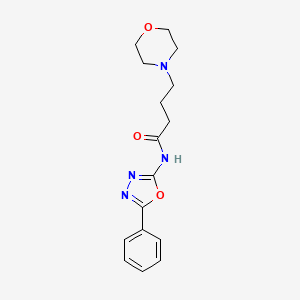
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)

